molecular formula C19H28N2O2 B254597 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol

3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol

Katalognummer B254597
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: UHKGFRUIECNYJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol, also known as BEAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEAQ belongs to the family of quinoline derivatives, which are known for their diverse biological activities.

Wirkmechanismus

The mechanism of action of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has also been found to inhibit the activity of various protein kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol can induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol can reduce tumor growth and metastasis in animal models. Additionally, 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has also been found to possess anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is its potent biological activity, which makes it an attractive candidate for drug development. Furthermore, the synthesis of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is relatively simple and can be scaled up for large-scale production. However, one of the limitations of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is its low solubility in aqueous solutions, which can make it challenging to formulate for oral administration.

Zukünftige Richtungen

There are several future directions for the research on 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol. One of the significant areas of research is the development of new drugs based on 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol for the treatment of various diseases. Furthermore, the mechanism of action of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol needs to be fully elucidated to understand its potential targets and signaling pathways. Additionally, the pharmacokinetics and toxicity of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol need to be evaluated to determine its safety and efficacy in humans. Finally, the synthesis of new derivatives of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol with improved biological activity and solubility needs to be explored to enhance its potential applications.
Conclusion:
In conclusion, 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is a chemical compound that has significant potential for various applications due to its potent biological activity. The synthesis of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is relatively simple, and the compound has been extensively studied for its potential applications in medicine, agriculture, and material science. The mechanism of action of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol needs to be fully elucidated, and its pharmacokinetics and toxicity need to be evaluated for its safe and effective use in humans. The future research on 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol should focus on the development of new drugs, the exploration of new derivatives, and the full understanding of its mechanism of action.

Synthesemethoden

The synthesis of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol involves the reaction of 6-ethoxy-2-methyl-4-quinolinol with butyl nitrite and ethylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to obtain the final product. The yield of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol obtained through this method is approximately 60%, and the purity of the compound is confirmed through various analytical techniques such as NMR and HPLC.

Wissenschaftliche Forschungsanwendungen

3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. One of the significant applications of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has also been found to possess neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases.

Eigenschaften

Produktname

3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol

Molekularformel

C19H28N2O2

Molekulargewicht

316.4 g/mol

IUPAC-Name

3-[[butyl(ethyl)amino]methyl]-6-ethoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C19H28N2O2/c1-5-8-11-21(6-2)13-17-14(4)20-18-10-9-15(23-7-3)12-16(18)19(17)22/h9-10,12H,5-8,11,13H2,1-4H3,(H,20,22)

InChI-Schlüssel

UHKGFRUIECNYJN-UHFFFAOYSA-N

Isomerische SMILES

CCCCN(CC)CC1=C(N=C2C=CC(=CC2=C1O)OCC)C

SMILES

CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)OCC)C

Kanonische SMILES

CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.